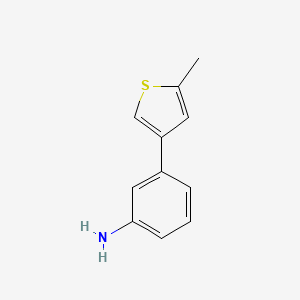

3-(5-Methylthiophen-3-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

3-(5-methylthiophen-3-yl)aniline |

InChI |

InChI=1S/C11H11NS/c1-8-5-10(7-13-8)9-3-2-4-11(12)6-9/h2-7H,12H2,1H3 |

InChI Key |

SASFCYLJWWIZHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Methylthiophen 3 Yl Aniline and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the Thiophene-Aniline Linkage

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For 3-(5-Methylthiophen-3-yl)aniline, the most logical disconnection is the C-C bond between the thiophene (B33073) and aniline (B41778) rings. This disconnection identifies the key challenge: the formation of an aryl-heteroaryl bond.

This primary disconnection leads to two main precursor synthons: a 5-methylthiophen-3-yl synthon and a 3-aminophenyl synthon. These idealized fragments can be represented by various real-world reagents depending on the chosen synthetic route. For instance, one fragment can act as a nucleophile and the other as an electrophile. Common strategies involve preparing one ring system with a halide or triflate (electrophile) and the other with an organometallic functional group like a boronic acid, organostannane, or organozinc reagent (nucleophile).

Classical Cross-Coupling Strategies for Aryl-Thiophene Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and widely used tools for forming C-C bonds, including the aryl-thiophene bond in the target molecule. wikipedia.org

The Suzuki-Miyaura coupling is a versatile reaction that joins an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govyoutube.com This method is highly favored due to the stability and low toxicity of the boronic acid reagents. For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Pathway A: Reaction of (5-methylthiophen-3-yl)boronic acid with a 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline).

Pathway B: Reaction of (3-aminophenyl)boronic acid with a 3-halo-5-methylthiophene (e.g., 3-bromo-5-methylthiophene).

These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, along with a phosphine (B1218219) ligand. youtube.com A base, such as potassium carbonate or cesium carbonate, is essential for the catalytic cycle. acs.orgresearchgate.net The choice of solvent can influence reaction efficiency, with aqueous mixtures of solvents like n-butanol or dioxane often being effective. acs.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Halide | Thiophene Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | High |

| Thiophene Halide | Aryl Boronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 81-94 researchgate.net |

This table presents generalized conditions based on typical Suzuki-Miyaura reactions for similar substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org While the key bond in the target molecule is C-C, this reaction is crucial for synthesizing diarylamines in the thiophene series or for introducing the amine functionality at a late stage. researchgate.net For example, if a precursor like 3-bromo-3'-(5-methylthiophen)biphenyl were synthesized, the Buchwald-Hartwig amination could be used to install the amino group.

More directly, it can be used to couple aminothiophenes with aryl halides. researchgate.net The reaction typically involves a palladium catalyst, a phosphine ligand (often sterically hindered, like Xantphos), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu). libretexts.orgresearchgate.net

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Palladium(0) |

| Ligand | Xantphos, BINAP, P(tBu)₃ | Stabilizes catalyst, facilitates oxidative addition/reductive elimination |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the amine, facilitates the catalytic cycle |

| Substrates | Aryl/heteroaryl halides, amines | Coupling partners for C-N bond formation |

This table is a generalized representation based on established Buchwald-Hartwig protocols. libretexts.orgacsgcipr.orgresearchgate.net

Stille Coupling The Stille reaction couples an organotin compound with an sp²-hybridized organohalide, catalyzed by palladium. wikipedia.orglibretexts.org The synthesis of this compound could be achieved by coupling a 5-methyl-3-(tributylstannyl)thiophene with a 3-haloaniline derivative. A key advantage of the Stille reaction is the air and moisture stability of the organostannane reagents, though their toxicity is a significant drawback. wikipedia.orglibretexts.org The reaction is generally tolerant of a wide variety of functional groups. uwindsor.ca Common catalysts include Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃. rsc.orgwiley-vch.de

Negishi Coupling The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. acs.org For the target molecule, one could react a 3-halophenylamine with a (5-methylthiophen-3-yl)zinc halide, or vice-versa. Although highly effective, the organozinc reagents are sensitive to moisture and air, requiring anhydrous reaction conditions. youtube.com The development of highly active catalysts has enabled the coupling of sterically hindered substrates with low catalyst loadings. acs.org

Table 3: Comparison of Stille and Negishi Coupling for Aryl-Thiophene Synthesis

| Feature | Stille Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (R-SnBu₃) | Organozinc (R-ZnX) |

| Key Advantages | Reagents are air/moisture stable; broad functional group tolerance. libretexts.orguwindsor.ca | High reactivity; high functional group tolerance; can couple sp³, sp², sp carbons. wikipedia.orgacs.org |

| Key Disadvantages | Toxic tin byproducts; slower reaction rates for some substrates. libretexts.org | Reagents are air/moisture sensitive. youtube.com |

| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/phosphine ligand. rsc.orgwiley-vch.de | Pd(0) or Ni(0) complexes. wikipedia.org |

Multi-component Reactions (MCRs) for Thiophene and Aniline Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tandfonline.comnih.gov While a direct MCR for this compound is not commonly reported, MCRs are widely used for the synthesis of highly substituted thiophene derivatives. tandfonline.comresearchgate.net

For example, the Gewald reaction is a well-known MCR that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.org By choosing appropriate starting materials, a thiophene ring with the desired substitution pattern could potentially be assembled, which could then be further functionalized or coupled to the aniline moiety in a subsequent step. The utility of MCRs lies in their ability to rapidly build molecular complexity from simple precursors in a step- and atom-economical fashion. tandfonline.com

Direct Arylation and C-H Functionalization Approaches

Direct arylation, a type of C-H functionalization, has emerged as a more sustainable and efficient alternative to traditional cross-coupling reactions. mdpi.comnih.govthieme-connect.com This strategy avoids the need to pre-functionalize one of the coupling partners (e.g., into an organometallic reagent), instead forming the C-C bond by directly activating a C-H bond on one of the aromatic rings. rsc.org

For the synthesis of this compound, this would typically involve the palladium-catalyzed reaction of 5-methylthiophene directly with a 3-haloaniline derivative. A significant challenge in the C-H functionalization of thiophene is controlling the regioselectivity, as C-H bonds at both the C2 and C5 positions are generally more reactive than those at C3 and C4. mdpi.com However, specialized directing groups or catalyst systems can achieve arylation at the less reactive C3 position. These reactions often require a palladium catalyst, a suitable ligand, a base, and sometimes a pivalic acid additive to facilitate the C-H activation step. thieme-connect.com This approach offers a more streamlined synthesis by reducing the number of synthetic steps. vapourtec.com

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-methylthiophene |

| 3-haloaniline |

| 3-bromoaniline |

| 3-iodoaniline |

| (5-methylthiophen-3-yl)boronic acid |

| (3-aminophenyl)boronic acid |

| 3-halo-5-methylthiophene |

| 3-bromo-5-methylthiophene |

| 3-bromo-3'-(5-methylthiophen)biphenyl |

| 5-methyl-3-(tributylstannyl)thiophene |

| (5-methylthiophen-3-yl)zinc halide |

| 2-aminothiophenes |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Cesium carbonate (Cs₂CO₃) |

| Sodium tert-butoxide (NaOtBu) |

| Xantphos |

| BINAP |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Tri-o-tolylphosphine (P(o-tol)₃) |

Green Chemistry and Sustainable Synthetic Techniques

Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgclockss.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and anilines. semanticscholar.orgnih.gov

A notable green aspect of microwave-assisted synthesis is the potential to eliminate or reduce the use of organic solvents. nih.gov For instance, a novel microwave-assisted method for producing anilines and phenols from activated aryl halides has been reported, which proceeds without the need for transition metals, ligands, or organic solvents. nih.gov This approach, which utilizes aqueous ammonia (B1221849) or lithium hydroxide, offers a more environmentally friendly alternative for constructing important pharmaceutical building blocks. nih.gov

The general conditions for such a microwave-assisted amination are presented in the table below. While not specific to this compound, these parameters provide a starting point for developing a synthetic route to this target molecule from a suitable halo-substituted 5-methyl-3-phenylthiophene precursor.

Table 1: General Conditions for Microwave-Assisted Amination of Aryl Halides nih.gov

| Parameter | Value |

|---|---|

| Reagent | 30% Ammonium Hydroxide (NH₄OH) |

| Temperature | 130-140 °C |

| Reaction Time | 10-20 minutes |

| Solvent | Water (or solvent-free) |

The efficiency of microwave heating, coupled with the use of water as a solvent and the absence of a catalyst, makes this a highly attractive green synthetic route. nih.govnih.gov

The development of catalyst-free and organocatalytic synthetic methods is a significant advancement in green chemistry, as it avoids the use of often toxic and expensive heavy metal catalysts.

Catalyst-free reactions can be promoted by microwave irradiation or by conducting the reaction under solvent-free conditions. nih.govresearchgate.net For example, the synthesis of 3-substituted bis-isoxazole ethers has been achieved in good yields under catalyst-free, microwave-assisted conditions, highlighting the potential of this approach for forming complex heterocyclic systems. nih.gov The key to the success of this particular reaction was the careful selection of the solvent and an acid-binding agent. nih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers another sustainable alternative. While specific organocatalytic routes to this compound are not yet widely reported, the principles of organocatalysis are broadly applicable to the synthesis of substituted anilines and thiophenes. For example, Brønsted acids have been used to promote the synthesis of dicyano imidazoles under microwave irradiation. semanticscholar.org

The advantages of these methodologies include operational simplicity, reduced environmental impact, and often milder reaction conditions.

Flow chemistry, or continuous flow synthesis, is a modern technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. uc.ptnih.gov This approach is particularly well-suited for the synthesis of pharmaceutical intermediates and other fine chemicals. nih.gov

The synthesis of complex heterocyclic molecules has been successfully demonstrated using multi-step flow systems. uc.pt For instance, a fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles from aniline starting materials has been developed. researchgate.net This process incorporates in-line purification, which is crucial for removing hazardous intermediates and ensuring the purity of the final product. researchgate.net

A hypothetical flow process for the synthesis of this compound could involve the following steps:

Formation of the thiophene ring: A suitable precursor is passed through a heated reactor coil to form the 5-methylthiophene core.

Introduction of the aniline moiety: The thiophene intermediate is then mixed with a stream containing an aminating agent and a catalyst (if necessary) in a second reactor.

In-line purification: The product stream is passed through a scavenger resin or a liquid-liquid extraction unit to remove unreacted starting materials and byproducts.

The ability to control reaction parameters with high precision in a flow reactor can lead to improved yields and selectivity. uc.pt Furthermore, the contained nature of flow systems enhances safety, especially when dealing with toxic or reactive intermediates. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in the development of any synthetic process to ensure high yields and selectivity, thereby minimizing waste and improving the economic viability of the synthesis. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

The synthesis of polysubstituted spiro compounds, for example, was optimized by systematically varying the catalyst, solvent, and the use of ultrasound irradiation. researchgate.net It was found that a specific nanocatalyst, Co₃O₄@PPIL-Mo, in combination with ultrasonic agitation, significantly enhanced the reaction yield. researchgate.net

Table 2: Example of Reaction Condition Optimization for a Heterocyclic Synthesis researchgate.net

| Entry | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | None | H₂O | Stirring, 25 °C | Trace |

| 2 | Co₃O₄@PPIL-Mo (5 mol%) | H₂O | Stirring, 25 °C | 82 |

| 3 | Co₃O₄@PPIL-Mo (10 mol%) | H₂O | Stirring, 25 °C | 98 |

| 4 | Co₃O₄@PPIL-Mo (10 mol%) | Ethanol | Stirring, 25 °C | 75 |

In the context of synthesizing this compound, which could be prepared via a Suzuki or similar cross-coupling reaction, the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent system would all be critical parameters to optimize. The goal is to achieve a high conversion of the starting materials to the desired product, with minimal formation of homocoupled or other side products. The use of design of experiments (DoE) methodologies can be a powerful tool to efficiently explore the reaction space and identify the optimal conditions.

Chemical Reactivity and Derivatization Strategies of 3 5 Methylthiophen 3 Yl Aniline

Electrophilic Aromatic Substitution (EAS) on Aniline (B41778) and Thiophene (B33073) Rings

The susceptibility of 3-(5-Methylthiophen-3-yl)aniline to electrophilic aromatic substitution (EAS) is governed by the electronic properties of both the aniline and thiophene rings. The amino group (-NH2) on the aniline ring is a potent activating group, directing incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.comchemistrysteps.com This strong activation makes the aniline ring highly reactive towards electrophiles. byjus.comchemistrysteps.com

Conversely, the thiophene ring, while also activated towards EAS, is generally less reactive than the aniline ring. The sulfur atom in the thiophene ring can stabilize the intermediate sigma complex, and theoretical studies have shown that the α-carbon atoms of thiophene are the preferred sites for electrophilic attack. researchgate.net In the case of this compound, the aniline ring's superior activation suggests that electrophilic substitution will likely occur preferentially on this ring. For instance, in halogenation reactions, aniline reacts readily with bromine water at room temperature to yield a trisubstituted product, highlighting its high reactivity. byjus.com

Nucleophilic Reactivity and Functionalization of the Aniline Nitrogen

The nitrogen atom of the primary amine in this compound is a key site for nucleophilic reactions, allowing for a wide range of derivatization strategies.

Acylation and Amidation Reactions

The aniline nitrogen can readily undergo acylation and amidation reactions. These reactions involve the treatment of the amine with acylating agents such as acyl chlorides or anhydrides. This functionalization is a common strategy to introduce various functional groups and build more complex molecular architectures.

Alkylation and Arylation Reactions

Alkylation and arylation of the aniline nitrogen can also be achieved. While direct alkylation can sometimes lead to multiple substitutions, more controlled methods are available. Arylation can be accomplished through nucleophilic aromatic substitution reactions, particularly with activated aryl halides. chemistrysteps.com

Formation of Schiff Bases and Imines with Aldehydes and Ketones

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases or imines. nih.govinternationaljournalcorner.com This condensation reaction is a versatile method for creating new carbon-nitrogen double bonds and is fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activities. nih.govinternationaljournalcorner.comajol.info The imine bond formed in Schiff bases can alter the electronic properties and lipophilicity of the parent molecule. nih.gov The synthesis of Schiff bases is often straightforward, typically involving refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. ajol.info

Palladium-Catalyzed Transformations of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly halogenated versions, are excellent substrates for these transformations.

Sonogashira and Heck Coupling Reactions

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is conducted under mild conditions and is highly valuable for synthesizing complex molecules. wikipedia.org For instance, a bromo-substituted derivative of this compound could be coupled with a terminal alkyne to introduce an alkynyl moiety. The reaction is typically carried out in the presence of a base, such as an amine, which also can serve as the solvent. wikipedia.org

The Heck coupling reaction is another palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. researchgate.net While the amino group of aniline can sometimes interfere with the palladium catalyst, this can be mitigated by using sterically hindered anilines or by protecting the amino group. researchgate.net This reaction provides a direct method for the arylation of alkenes.

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound are expected to primarily involve the aniline and thiophene moieties.

Oxidative Transformations:

The aniline group is susceptible to oxidation. Electrochemical or chemical oxidation of anilines typically proceeds through the formation of a radical cation, which can then undergo further reactions, including dimerization and polymerization. This process is the basis for the formation of polyaniline, a well-known conducting polymer. The oxidation potential of this compound will be influenced by the electron-donating nature of the methylthiophen-3-yl substituent.

The thiophene ring can also be oxidized, although this generally requires stronger oxidizing agents. Oxidation can lead to the formation of thiophene-S-oxides or even ring-opening products, depending on the reaction conditions.

Reductive Transformations:

The reduction of this compound would likely target the thiophene ring. Catalytic hydrogenation using catalysts like Raney nickel can lead to the desulfurization and reduction of the thiophene ring to a saturated alkyl chain. This transformation would result in the formation of an aniline derivative with a saturated five-membered carbon chain. The aniline aromatic ring is generally resistant to reduction under these conditions.

Polymerization and Oligomerization Mechanisms

The bifunctional nature of this compound, containing both an aniline (electron donor) and a thiophene (electron acceptor) unit, makes it an interesting monomer for the synthesis of conjugated polymers and copolymers. jept.demdpi.com These materials are of interest for their potential applications in organic electronics.

Electrochemical polymerization is a common method for synthesizing thin films of conducting polymers directly onto an electrode surface. acs.org For this compound, anodic oxidation would lead to the formation of radical cations. These reactive intermediates can then couple to form dimers, oligomers, and ultimately a polymer film on the electrode surface. The polymerization mechanism is expected to be similar to that of aniline and thiophene, involving radical-radical coupling and subsequent deprotonation steps. The structure of the resulting polymer would likely involve linkages through the aniline and thiophene rings, leading to a complex, and potentially cross-linked, network. The presence of the methyl group on the thiophene ring could influence the regiochemistry of the polymer linkages.

A related compound, 4-(thiophen-3-yl)aniline (B1351096), has been used to synthesize a Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material through in situ polymerization. sigmaaldrich.com This demonstrates the feasibility of polymerizing thiophene-substituted anilines.

Copolymerization of this compound with other monomers offers a strategy to tune the properties of the resulting polymer. Copolymers of aniline and thiophene have been synthesized both electrochemically and chemically. jept.deresearchgate.net These copolymers often exhibit properties that are intermediate between those of polyaniline and polythiophene, or in some cases, enhanced properties due to the donor-acceptor nature of the monomer units. mdpi.com

For instance, copolymerization of this compound with aniline could lead to a polymer with improved solubility and processability compared to polyaniline, while maintaining good electronic conductivity. Similarly, copolymerization with thiophene or its derivatives could be used to fine-tune the band gap and electrochromic properties of the resulting material. mdpi.comnih.gov Atmospheric pressure plasma jets have also been employed as a technique for the copolymerization of aniline and thiophene monomers. mdpi.comnih.gov

The following table summarizes potential copolymerization reactions involving this compound.

| Monomer 1 | Monomer 2 | Polymerization Method | Potential Copolymer Properties |

| This compound | Aniline | Electrochemical/Chemical | Enhanced solubility, tunable conductivity |

| This compound | Thiophene | Electrochemical/Chemical | Modified band gap, electrochromic behavior |

| This compound | 3,4-Ethylenedioxythiophene (EDOT) | Electrochemical/Chemical | High conductivity, good stability |

Advanced Spectroscopic and Structural Elucidation Studies of 3 5 Methylthiophen 3 Yl Aniline and Its Analogues Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, dynamics, and chemical environment of a compound in solution. For molecules like 3-(5-Methylthiophen-3-yl)aniline, NMR is indispensable for confirming the connectivity of atoms and understanding the spatial arrangement of the thiophene (B33073) and aniline (B41778) rings.

In the context of thiophene derivatives, the chemical shifts observed in proton (¹H) and carbon-¹³ (¹³C) NMR spectra are highly sensitive to the electronic effects of substituents. For instance, the methyl group on the thiophene ring and the amino group on the aniline ring will influence the electron density distribution across both aromatic systems, leading to characteristic shifts in the NMR signals of the ring protons and carbons. researchgate.netchemicalbook.com The analysis of coupling constants between adjacent protons can further help in assigning the substitution pattern on both rings.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex spectra and gaining deeper insights into molecular structure and conformation. These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the proton-proton connectivities within the thiophene and aniline rings, helping to trace the spin systems of each aromatic unit.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This is crucial for assigning the carbon signals in the spectrum by linking them to their directly bonded protons.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the thiophene and aniline rings, as it can show a correlation between a proton on one ring and a carbon on the other, across the C-C bond linking the two rings. It is also instrumental in confirming the position of substituents like the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it detects through-space interactions between protons that are in close proximity, rather than through-bond coupling. This is invaluable for determining the preferred conformation of the molecule in solution, specifically the relative orientation of the thiophene and aniline rings. A significant NOESY correlation between protons on the two different rings would indicate a twisted conformation where these protons are spatially close.

Systematic studies on related thiophene-containing molecules have demonstrated the power of these 2D NMR techniques in unambiguously assigning all proton and carbon signals and elucidating their structures. researchgate.netnih.govrsc.org

| 2D NMR Technique | Information Provided | Application for this compound |

| COSY | ¹H-¹H correlations through bonds | Confirming proton connectivity within the thiophene and aniline rings. |

| HSQC | ¹H-¹³C correlations for directly bonded atoms | Assigning carbon signals based on their attached protons. |

| HMBC | ¹H-¹³C correlations over 2-3 bonds | Confirming the linkage between the two aromatic rings and the position of the methyl group. |

| NOESY | ¹H-¹H correlations through space | Determining the conformational preference and relative orientation of the rings. |

Solid-State NMR Applications

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of materials in their solid form. This is particularly important for understanding polymorphism, where a compound can exist in different crystal structures.

In the solid state, the mobility of molecules is restricted, leading to broad NMR signals. Specialized techniques are required to overcome this and obtain high-resolution spectra. For a compound like this compound, ssNMR could be used to:

Characterize different polymorphic forms, as each would likely have a unique ssNMR spectrum due to differences in molecular packing and intermolecular interactions.

Study the dynamics of the molecule in the solid state, such as the rotation of the methyl group or restricted movements of the aromatic rings.

Probe the nature of intermolecular interactions, such as hydrogen bonding involving the amine group, by analyzing changes in chemical shifts.

X-ray Crystallography for Precise Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis of this compound would provide definitive information on its molecular structure in the solid state. Key findings from such an analysis would include:

Confirmation of Connectivity: Unequivocal confirmation of the atomic connections, verifying the substitution pattern.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared to theoretical values and those of related structures to understand electronic effects. For example, the C-S bond lengths in the thiophene ring and the C-N bond length of the aniline moiety would be of particular interest.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice and identify key intermolecular interactions such as hydrogen bonds (involving the -NH₂ group), π-π stacking between the aromatic rings, and van der Waals forces. These interactions are crucial in determining the physical properties of the solid. nih.gov

While a specific crystal structure for this compound is not publicly available, numerous studies on substituted thienyl and aniline derivatives provide a strong basis for what to expect. researchgate.netdaneshyari.comresearchgate.netmdpi.comresearchgate.net

| Parameter | Significance |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Bond Lengths/Angles | Provides insight into the bonding and electronic structure. |

| Torsional Angles | Defines the conformation and relative orientation of the molecular fragments. |

| Intermolecular Distances | Identifies hydrogen bonds, π-stacking, and other non-covalent interactions. |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to see if different crystal forms can be obtained.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, crystal engineering could be employed to:

Control the crystal packing by introducing co-formers that can form specific hydrogen bonds with the amine group.

Influence the π-π stacking interactions between the aromatic rings by modifying substituents.

Design materials with specific optical or electronic properties based on the arrangement of the molecules in the solid state.

The study of polymorphism and the application of crystal engineering principles are active areas of research for creating new materials with tailored functionalities.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Bonding Character Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. These techniques are complementary and provide a "molecular fingerprint" that is highly specific to the compound's structure and bonding. photothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A particular vibration is IR active only if it causes a change in the molecule's dipole moment. For this compound, key IR absorption bands would be expected for:

N-H stretching: The aniline amine group will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. colostate.eduresearchgate.net

C-H stretching: Aromatic C-H stretches from both rings are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

C=C stretching: Vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to bands in the 1400-1600 cm⁻¹ region. nih.gov

C-N stretching: The stretching of the carbon-nitrogen bond of the aniline will be present in the fingerprint region.

Thiophene ring vibrations: The thiophene ring has characteristic vibrational modes, including C-S stretching, which will appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. A vibration is Raman active if it causes a change in the molecule's polarizability.

Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, it would be particularly useful for observing:

Symmetric vibrations of the aromatic rings.

Vibrations involving the sulfur atom in the thiophene ring.

By comparing the experimental IR and Raman spectra with those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational modes can be achieved, providing a deeper understanding of the molecule's bonding and structure. researchgate.net

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Vibrational Mode |

| Amine (-NH₂) | 3300-3500 | N-H stretching |

| Aromatic C-H | 3000-3100 | C-H stretching |

| Methyl (-CH₃) | 2850-2960 | C-H stretching |

| Aromatic C=C | 1400-1600 | C=C stretching |

Advanced Mass Spectrometry (MS) for Elucidating Reaction Pathways and Complex Mixture Analysis

Advanced mass spectrometry techniques, particularly when coupled with chromatographic separation, are indispensable tools for analyzing complex reaction mixtures and elucidating the formation pathways of this compound and its analogues. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer the sensitivity and specificity required to identify and quantify trace-level components, including starting materials, intermediates, byproducts, and the final product. researchgate.netnih.govnih.gov

In the context of synthesizing this compound, for instance, through a Suzuki-Miyaura coupling reaction, LC-MS can be employed to monitor the reaction progress. By analyzing aliquots from the reaction mixture over time, researchers can identify key intermediates and side products, thereby optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Table 1: Postulated Mass Spectrometric Fragmentation of this compound

| Fragment Ion | Postulated Structure | Significance |

| [M]+ | C₁₁H₁₁NS⁺ | Molecular ion |

| [M-CH₃]+ | C₁₀H₈NS⁺ | Loss of the methyl group from the thiophene ring |

| [M-NH₂]+ | C₁₁H₉S⁺ | Loss of the amino group |

| [C₆H₆N]+ | Aniline cation | Fragmentation of the bond between the two rings |

| [C₅H₅S]+ | Methylthiophene cation | Fragmentation of the bond between the two rings |

This table is generated based on general fragmentation principles of related aromatic and heterocyclic compounds.

The analysis of complex mixtures, such as environmental samples or biological matrices, for the presence of aromatic amines often utilizes LC-MS/MS. nih.gov This technique provides high selectivity and sensitivity through multiple reaction monitoring (MRM), where a specific precursor ion is selected and its characteristic product ions are monitored. This allows for the confident identification and quantification of the target analyte even in the presence of a complex background matrix.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for characterizing the optoelectronic properties of conjugated molecules like this compound. The presence of the aniline (an electron-donating group) and the thiophene ring (an electron-rich aromatic system) suggests that this molecule will exhibit interesting electronic transitions.

The UV-Vis absorption spectrum of compounds containing aniline and thiophene moieties typically shows absorptions corresponding to π-π* electronic transitions within the benzenoid and thiophene rings. For instance, polymers containing aniline and thiophene units exhibit absorption maxima around 290-320 nm for the benzenoid π-π* transitions and around 360-370 nm for the thiophene ring π-π* transitions. researchgate.net The conjugation between the aniline and thiophene rings in this compound is expected to result in a bathochromic (red) shift of these absorption bands compared to the individual, unconjugated chromophores.

The introduction of substituents can further modulate these properties. For example, the presence of a fluorine atom in the analogue 3-fluoro-4-(thiophen-3-yl)aniline (B12086860) influences the electronic properties, contributing to a moderate band gap suitable for applications in organic electronics. Similarly, the electron-donating or electron-withdrawing nature of substituents on related thiophene derivatives has been shown to tune the HOMO and LUMO energy levels, thereby altering the absorption and emission wavelengths. rsc.org

Fluorescence spectroscopy provides insights into the emissive properties of the molecule upon excitation. Many thiophene-aniline derivatives are known to be fluorescent. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, and the emission wavelength are key parameters for assessing the potential of these materials in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 2: Photophysical Properties of Related Thiophene-Aniline Analogues

| Compound/Polymer | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Energy Band Gap (eV) | Reference |

| Polymer with aniline and 2,6-di(thiophen-2-yl)aniline (B11769289) units | 290, 360 | Not Reported | - | researchgate.net |

| Polymer with aniline and 2,2'-(thiophen-2,5-diyl)dianiline units | 290, 320, 370 | Not Reported | - | researchgate.net |

| Poly(Schiff bases) with aniline and thiophene units | ~400 | Photoluminescent | 2.65–2.72 | researchgate.net |

| 3-Fluoro-4-(thiophen-3-yl)aniline based polymers | Not Reported | Not Reported | ~1.5–2.0 |

This table presents data for polymers and a closely related analogue to provide context for the expected properties of this compound.

The study of the electronic absorption and emission properties of this compound and its analogues is crucial for understanding their potential in the field of organic electronics. By systematically modifying the chemical structure and studying the resulting changes in the spectroscopic properties, researchers can design new materials with tailored optoelectronic characteristics for specific applications.

Theoretical and Computational Chemistry of 3 5 Methylthiophen 3 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Detailed DFT studies on 3-(5-Methylthiophen-3-yl)aniline, which would provide insights into its electronic properties and reactivity, are not currently available. Such studies would typically involve the use of specific functionals and basis sets to accurately model the compound's behavior.

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding a molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability. Without specific computational data for this compound, a data table of its reactivity descriptors—such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness—cannot be compiled.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map for this compound would illustrate the electron density distribution and highlight electrophilic and nucleophilic sites. This visual tool is invaluable for predicting how the molecule will interact with other chemical species. However, the necessary computational results to generate and describe such a map are not present in the available literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions and hyperconjugative effects. A thorough NBO analysis of this compound would offer a deeper understanding of its stability and the nature of its intramolecular interactions, but the data for such an analysis is not publicly documented.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of this compound would involve mapping its potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred three-dimensional structure. Such a study has not been found in the surveyed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling its synthesis or its participation in various chemical reactions to understand the pathways and energetics involved.

Transition State Identification and Energy Barrier Calculations

A critical component of reaction mechanism studies is the identification of transition states and the calculation of their associated energy barriers. This data helps to determine the feasibility and rate of a given reaction. Specific computational studies detailing these parameters for reactions involving this compound are not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

For instance, in a study of 3-phenylthiophene (B186537) derivatives, the calculated ¹H and ¹³C NMR chemical shifts, after scaling, showed good correlation with experimental data. chemicalbook.com The chemical shifts for the thiophene (B33073) and aniline (B41778) protons and carbons in this compound would be influenced by the electron-donating nature of the methyl group on the thiophene ring and the amino group on the aniline ring. The predicted values would be compared against a reference standard, typically tetramethylsilane (B1202638) (TMS).

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound, based on computational methods applied to similar structures.

| Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| C (Thiophene, C2) | 123.5 |

| C (Thiophene, C3) | 138.2 |

| C (Thiophene, C4) | 125.8 |

| C (Thiophene, C5) | 140.1 |

| C (Aniline, C1) | 146.5 |

| C (Aniline, C2) | 115.2 |

| C (Aniline, C3) | 129.8 |

| C (Aniline, C4) | 118.6 |

| C (Aniline, C5) | 129.5 |

| C (Aniline, C6) | 116.9 |

| C (Methyl) | 15.4 |

| Note: These values are hypothetical and for illustrative purposes, based on typical shifts for substituted thiophenes and anilines. |

Vibrational Frequencies:

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. DFT methods are also the standard for these predictions. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Key vibrational modes for this compound would include the N-H stretching of the amine group, C-H stretching of the aromatic rings and the methyl group, C=C stretching within the rings, and C-S stretching of the thiophene ring. For example, studies on related thiophene derivatives have shown that vibrational frequencies calculated with methods like B3LYP/6-31G(d) can closely match experimental results. chemicalbook.com

An illustrative table of predicted vibrational frequencies for key functional groups is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3360 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2950 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-S Stretch | 850 - 700 |

| Note: These are representative values and would require specific calculations for this compound for accurate prediction. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, intermolecular interactions, and the influence of the solvent on the solute's structure and properties. For a molecule like this compound, MD simulations can reveal how the molecule behaves in different solvents, which is crucial for understanding its solubility, reactivity, and potential for self-assembly.

For instance, MD simulations have been used to investigate the solvation of lignin (B12514952) oligomers in various solvents, providing a molecular-level understanding of how solvent choice affects the conformation and adsorption onto surfaces. mdpi.com Similarly, MD simulations of this compound in solvents like water, ethanol, or dimethyl sulfoxide (B87167) (DMSO) would elucidate the nature of the solvation shell around the molecule. Key aspects to be investigated would include:

Radial Distribution Functions (RDFs): To understand the local ordering of solvent molecules around specific atoms of the solute, such as the nitrogen of the amine group or the sulfur of the thiophene ring.

Hydrogen Bonding Analysis: To quantify the extent and lifetime of hydrogen bonds between the amine group and protic solvent molecules.

Conformational Analysis: To study the rotational dynamics around the C-C bond connecting the two aromatic rings and how this is influenced by the solvent.

The insights gained from MD simulations are critical for predicting the macroscopic properties of materials and for designing molecules with specific behaviors in a given environment. For example, understanding the interaction with water is essential for potential biological applications, while knowledge of its behavior in organic solvents is important for its use in organic electronic devices. Studies on related thiophene derivatives have successfully used MD simulations to understand their binding profiles in biological systems. mdpi.com

Exploration of Non Biological Applications of 3 5 Methylthiophen 3 Yl Aniline and Its Derivatives

Materials Science Applications

The integration of both aniline (B41778) and thiophene (B33073) functionalities into a single monomer unit provides a versatile platform for the development of advanced materials with tailored optical and electronic properties.

The compound 3-(5-methylthiophen-3-yl)aniline is a prime candidate for the synthesis of conducting polymers and organic semiconductors. Both polyaniline (PANI) and polythiophene (PTh) are among the most extensively studied classes of conducting polymers. wikipedia.org Copolymers that incorporate both aniline and thiophene units have been shown to exhibit properties that can be tuned by varying the monomer composition. mdpi.comjept.de Aniline typically acts as an electron donor, while thiophene can serve as an electron acceptor, leading to donor-acceptor (D-A) type copolymers. mdpi.com

Utilizing this compound as a monomer offers a direct route to a polymer with an intrinsic D-A structure. The polymerization can proceed through chemical or electrochemical oxidation, leading to the formation of a conjugated backbone. researchgate.netuaeu.ac.ae The resulting polymer, poly(this compound), is expected to have a lower bandgap compared to the homopolymers of aniline and thiophene, a desirable characteristic for organic semiconductors. The methyl group on the thiophene ring can also enhance the solubility of the resulting polymer in organic solvents, which is a significant advantage for processability and device fabrication. researchgate.net

The conductivity of such polymers can be significantly increased through doping. For instance, doping with iodine has been shown to decrease the electrical resistance of aniline-thiophene copolymers. researchgate.netnih.gov The conductivity of polymers derived from substituted anilines and thiophenes can vary over several orders of magnitude, depending on the specific substituents and the doping agent used. researchgate.netresearchgate.netnih.gov

Table 1: Comparative Electrical Conductivity of Polyaniline, Polythiophene, and their Copolymers

| Polymer | Form | Conductivity (S/cm) | Reference(s) |

| Polyaniline (PANI) | Emeraldine Salt | ~ 4.4 | researchgate.net |

| Polyaniline (PANI) | Undoped Base | ~ 1.4 x 10⁻⁸ | researchgate.net |

| Polythiophene (PTh) | Doped | ~ 10⁻² - 10² | mdpi.com |

| Poly(aniline-co-thiophene) | Doped | ~ 10⁻³ - 10⁻² | mdpi.comresearchgate.net |

| Poly(3-alkylthiophene)s | Doped | ~ 10⁻³ - 4 | researchgate.net |

This table presents typical conductivity values; actual values can vary significantly based on synthesis method, dopant, and processing conditions.

Derivatives of this compound are promising candidates for use in organic light-emitting diodes (OLEDs), particularly as emitters or as components of host materials. uniss.it The donor-π-acceptor (D-π-A) architecture is a common design strategy for OLED materials, where the aniline moiety can function as the electron-donating group and the thiophene ring can act as the π-conjugated bridge. rsc.orgbeilstein-archives.orgfrontiersin.org

By modifying the this compound core, for example, by attaching strong electron-accepting groups to the aniline nitrogen or other positions, it is possible to create molecules with strong intramolecular charge transfer (ICT) character. These ICT compounds often exhibit high photoluminescence quantum yields and their emission colors can be tuned from blue to red by varying the strength of the donor and acceptor groups. rsc.orgfrontiersin.org The introduction of a thiophene π-bridge has been shown to effectively red-shift the emission of D-A materials. frontiersin.org

Furthermore, thiophene-based multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters have demonstrated excellent performance in OLEDs, achieving high external quantum efficiencies (EQE) and narrow emission spectra. rsc.org The structural backbone of this compound could be incorporated into such advanced emitter designs. Bipolar host materials, which are crucial for achieving balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs), have also been successfully synthesized using triazine and carbazole (B46965) derivatives, indicating a broad scope for designing new host materials based on the thiophene-aniline scaffold. rsc.org

Table 2: Performance of Selected OLEDs Incorporating Thiophene-Aniline Derivatives

| Emitter/Host Type | Emission Color | Max. EQE (%) | CIE Coordinates | Reference |

| Thiophene-Benzothiadiazole-Aniline | Red | 3.97 cd/A (Luminance Eff.) | Not specified | rsc.org |

| Thiophene π-bridged D-A-D | Deep-Red/NIR | 5.75 (doped), 1.44 (non-doped) | (0.71, 0.29) (non-doped) | frontiersin.org |

| Thiophene-core MR-TADF | Green (512 nm) | 34.6 | Not specified | rsc.org |

| Thienothiophene-Triphenylamine | Green (520 nm) | 4.61 | Not specified | beilstein-archives.org |

EQE = External Quantum Efficiency; CIE = Commission Internationale de l'Éclairage. Performance metrics are highly device-specific.

The aniline functional group in this compound allows for its use as a precursor in the synthesis of photochromic and thermochromic materials. A common approach is the formation of Schiff bases (anils) through the condensation reaction with salicylaldehydes or other suitable aldehydes. acs.orgmdpi.com Many Schiff bases derived from anilines are known to exhibit photochromism (reversible color change upon irradiation with light) or thermochromism (reversible color change with temperature). mdpi.com

For example, 4-(thiophen-3-yl)aniline (B1351096) can be reacted with o-vanillin to produce a Schiff base. sigmaaldrich.com It is anticipated that this compound would undergo a similar reaction. The resulting Schiff base would contain an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. The photochromic or thermochromic behavior arises from the tautomerism between the enol-imine form and the keto-amine form, which can be triggered by light or heat. mdpi.com The electronic properties of the methyl-thiophene substituent would influence the energy barrier between these two states and the absorption spectra of the resulting isomers, thereby tuning the color and switching properties of the material. Thiophene-containing photochromic compounds, such as diarylethenes, are well-known for their high thermal stability and fatigue resistance. researchgate.netgoogle.com

Catalysis and Ligand Design

The presence of both a soft sulfur donor atom in the thiophene ring and a hard nitrogen donor atom in the aniline group makes this compound an attractive scaffold for ligand design in both transition metal catalysis and organocatalysis.

Thiophene-aniline derivatives can serve as effective ligands for a variety of transition metals. researchgate.net The nitrogen and sulfur atoms can coordinate to a metal center, potentially acting as a bidentate N,S-chelating ligand or as a bridging ligand to form multinuclear complexes. Schiff bases derived from thiophene-containing amines readily form stable complexes with metals such as Cu(II), Zn(II), and Cd(II). acs.orgnih.gov

These complexes have significant potential in catalysis. For instance, palladium complexes are widely used in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govhw.ac.uk Palladium complexes featuring N-heterocyclic ligands, including those with indolyl or pyrimidinyl functionalities, have shown high catalytic activity. nih.govbeilstein-journals.org A palladium complex of this compound could potentially catalyze such C-C bond-forming reactions. The specific substitution pattern of the ligand can influence the steric and electronic environment around the metal center, thereby affecting the catalyst's activity, selectivity, and stability. Thiophene-dithiolene complexes of various metals have also been extensively studied for their interesting redox properties and potential applications. ulisboa.ptresearchgate.net

The aniline moiety in this compound provides a handle for its application in organocatalysis. unisa.it Anilines can be used as precursors for a range of organocatalytic transformations. For example, secondary anilines can react with α,β-unsaturated aldehydes to form enamines, which are key intermediates in many organocatalytic reactions. While this compound is a primary amine, it can be readily derivatized into secondary amines or other functional groups suitable for organocatalysis.

Furthermore, the aniline ring itself can act as a nucleophile in enantioselective conjugate additions to α,β-unsaturated aldehydes, a reaction that can be catalyzed by chiral secondary amines. The electronic nature of the thiophene substituent would modulate the nucleophilicity of the aniline ring, potentially influencing reaction rates and selectivity. The development of bifunctional organocatalysts, which contain both a Brønsted acid/base site and a hydrogen-bond donor site, is an active area of research. The structure of this compound could serve as a foundational element for designing novel bifunctional catalysts for asymmetric synthesis.

Sensors and Chemo-sensors (Non-Biological Analytes)

The integration of thiophene and aniline functionalities into a single molecular or polymeric structure gives rise to materials with tunable electronic and optical properties, making them promising candidates for chemical sensor development. The electrical conductivity and photophysical behavior of polymers derived from aniline and thiophene can be modulated by the presence of external chemical species, forming the basis for sensing mechanisms. researchgate.netrsc.org

Optical Sensing Mechanisms

Optical sensors often rely on changes in fluorescence or absorption spectra upon interaction with an analyte. For aniline derivatives, a common approach involves creating a unique spectral response to a target molecule. researchgate.net In the case of polymers incorporating this compound, the extended π-conjugated system would likely exhibit fluorescence. The interaction of this polymer with an analyte could lead to either quenching or enhancement of the fluorescence intensity. This response can be calibrated to the concentration of the analyte, providing a quantitative detection method. The specific nature of the substituent on the aniline or thiophene ring plays a critical role in tuning the sensor's selectivity and sensitivity. rsc.org

Electrochemical Sensing Mechanisms

Polyaniline (PANI) and its derivatives are well-known for their electrical conductivity and are widely used in electrochemical sensors. rsc.org The incorporation of thiophene units, as in polymers made from this compound, can further enhance these properties. The resulting poly(aniline-co-thiophene) structures possess high charge mobility and environmental stability. researchgate.net

The primary mechanism for electrochemical sensing involves the modulation of the polymer's conductivity upon exposure to an analyte. For instance, polymers synthesized from ortho-substituted aniline derivatives have demonstrated high sensitivity to moisture and ammonia (B1221849). rsc.org The analyte molecules can interact with the polymer backbone, altering its doping state and, consequently, its resistance or capacitance. This change in electrical signal can be measured and correlated to the analyte concentration. The morphology of the polymer film, which can range from heterogeneous and hierarchical to spherical, is influenced by the substituents on the monomer and significantly impacts the sensor's performance. rsc.org

Dye Chemistry and Pigment Applications (Industrial and Non-Biological)

Thiophene-based azo dyes are a significant class of synthetic colorants valued for their bright shades and good fastness properties on various fibers. sapub.orgresearchgate.net Aminothiophenes, structurally related to this compound, are crucial intermediates in the synthesis of these dyes, where they function as the diazo component. sapub.org

The general synthesis involves diazotization of the amino group on the thiophene ring, followed by coupling with a suitable coupling component (e.g., anilines, phenols, or naphthols) to form the azo dye. The substituents on the thiophene ring are critical in determining the final color and properties of the dye. For example:

Electron-withdrawing groups, such as nitro or cyano groups, on the thiophene ring lead to a bathochromic (deepening of color) shift, resulting in blue to green shades. sapub.org

The presence of two strong acceptor groups or a nitro group can be sufficient to cause negative halochromism (a color shift to a shorter wavelength in acidic conditions). sapub.org

Derivatives like 2-amino-3,5-dinitrothiophene (B1266120) are used to produce commercially successful blue and green disperse dyes. sapub.org Given this precedent, this compound could serve as a valuable precursor in this field. Its methyl group would act as a weak electron-donating group, and its position, along with the aniline ring, would influence the electronic properties and ultimately the shade and fastness of the resulting azo dyes. Polymeric dyes have also been synthesized from aminothiophene derivatives, showing excellent fastness properties due to their larger molecular size. sapub.org

Corrosion Inhibition Studies (Focus on mechanistic and material science aspects)

Thiophene and aniline derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. tsijournals.commdpi.com Their efficacy stems from the presence of heteroatoms (sulfur and nitrogen) and π-electrons in the aromatic rings, which facilitate adsorption onto the metal surface, creating a protective barrier against corrosive agents. frontiersin.orgresearchgate.net

The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules on the metal surface. This can occur through:

Physisorption: Electrostatic interaction between the charged metal surface and charged inhibitor molecules.

Chemisorption: Covalent bond formation through donor-acceptor interactions between the lone pair electrons of sulfur and nitrogen atoms, π-electrons of the rings, and the vacant d-orbitals of the metal atoms. frontiersin.org

Studies on various thiophene derivatives show they typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tsijournals.comnih.gov The effectiveness of the inhibition generally increases with the concentration of the inhibitor. nih.govscribd.com

Research on specific thiophene derivatives provides insight into the performance that could be expected from compounds like this compound. For example, studies on (E)-thiophene-2-carbaldehyde oxime (OXM) and (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) as inhibitors for aluminum alloy AA2024-T3 in 1 M HCl demonstrated high efficiency. nih.gov

Table 1: Corrosion Inhibition Efficiency of Thiophene Derivatives on AA2024-T3 in 1 M HCl

| Inhibitor | Concentration (M) | Corrosion Current Density (μA cm⁻²) | Inhibition Efficiency (η%) |

|---|---|---|---|

| Blank | - | 2256 | - |

| TET | 10⁻⁶ | 1038 | 54.0 |

| TET | 10⁻⁵ | 474 | 79.0 |

| TET | 10⁻⁴ | 180 | 92.0 |

| TET | 10⁻³ | 90 | 96.0 |

| OXM | 10⁻⁶ | 1241 | 45.0 |

| OXM | 10⁻⁵ | 632 | 72.0 |

| OXM | 10⁻⁴ | 271 | 88.0 |

| OXM | 10⁻³ | 116 | 94.0 |

(Data sourced from electrochemical polarization measurements) nih.gov

The data clearly shows that increasing inhibitor concentration leads to a significant decrease in corrosion current density and a corresponding increase in inhibition efficiency. nih.gov The strong performance is attributed to the formation of a stable, protective barrier layer on the metal surface. researchgate.net The molecular structure, including the presence and position of functional groups, is a determining factor in the inhibitor's adsorption and effectiveness. mdpi.com The combination of a thiophene ring and an aniline group in this compound provides multiple active centers for strong adsorption, making it a theoretically potent corrosion inhibitor.

Future Research Directions and Unexplored Avenues for 3 5 Methylthiophen 3 Yl Aniline

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 3-(5-Methylthiophen-3-yl)aniline and its analogues, a shift away from classical, often wasteful, synthetic protocols is imperative. Future research should prioritize the development of sustainable and atom-economical pathways.

Key Research Thrusts:

Green Chemistry Approaches: Exploration of synthetic routes that adhere to the principles of green chemistry will be crucial. This includes the use of greener solvents, such as deep eutectic solvents, or even solvent-free reaction conditions, potentially facilitated by microwave assistance. rsc.orgnih.govresearchgate.net The goal is to minimize the environmental impact of the synthesis process.

Atom-Economical Reactions: Focus should be placed on reactions that maximize the incorporation of all starting material atoms into the final product. Methodologies like the Fiesselmann thiophene (B33073) synthesis, which constructs the thiophene ring from simple precursors, offer a promising avenue for the atom-economical production of aryl-substituted thiophenes. beilstein-journals.orgnih.gov

Catalytic Methods: The development of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, could significantly enhance the sustainability of synthetic routes. Direct arylation, a palladium-catalyzed method, presents an efficient tool for synthesizing thiophene-based materials with high yields and fewer synthetic steps.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Green Chemistry | Reduced environmental impact, use of renewable resources, safer processes. | Microwave-assisted synthesis, use of deep eutectic solvents, solvent-free reactions. |

| Atom Economy | Maximized efficiency of starting materials, minimized waste generation. | Fiesselmann synthesis, multicomponent reactions, catalytic cyclizations. |

| Novel Catalysis | Lower energy consumption, higher selectivity, use of earth-abundant metals. | Direct arylation, C-H activation, development of novel ligand systems. |

Investigation of Novel Reactivity Patterns and Transformation Pathways

The rich electronic nature of both the thiophene and aniline (B41778) rings in this compound suggests a diverse and largely unexplored reactivity. A deeper understanding of its chemical behavior could lead to the development of novel synthetic transformations and the creation of a wider array of functional derivatives.

Potential Areas of Investigation:

Selective Functionalization: Research into the selective functionalization of either the thiophene or the aniline ring is a key area. The thiophene ring's reactivity towards electrophilic substitution and the aniline's nucleophilicity and propensity for diazotization offer multiple handles for derivatization.

Metal-Catalyzed Cross-Coupling: The application of modern cross-coupling reactions (e.g., Suzuki, Stille, Heck) to both the thiophene and aniline moieties can lead to the synthesis of complex conjugated systems. beilstein-journals.orgnih.gov

Dearomatization Reactions: The catalytic asymmetric dearomatization of the thiophene ring is an emerging area that could lead to the synthesis of novel chiral spiranes and other three-dimensional structures.

Oxidative Polymerization: The aniline and thiophene moieties can both undergo oxidative polymerization, suggesting that this compound could serve as a monomer for novel conductive polymers with unique properties.

Advanced Materials Development Incorporating this compound Derivatives

Thiophene-based materials are at the heart of organic electronics and advanced materials science due to their excellent electronic and optical properties. bohrium.comsemanticscholar.orgresearchgate.net Derivatives of this compound could serve as crucial building blocks for the next generation of functional materials.

Promising Applications:

Organic Electronics: The π-conjugated system of this compound makes it a promising candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. semanticscholar.orgresearchgate.net

Conductive Polymers: Polymerization of this compound could lead to the formation of conductive polymers with applications in sensors, antistatic coatings, and electrochromic devices. researchgate.netacs.org

Covalent Organic Frameworks (COFs): The defined geometry and functional groups of this molecule make it a potential building block for the synthesis of thiophene-based COFs, which have applications in gas storage, catalysis, and sensing. mdpi.com

| Material Class | Potential Application | Key Properties to Investigate |

| Organic Semiconductors | OLEDs, OFETs, Organic Solar Cells | Charge carrier mobility, HOMO/LUMO levels, photoluminescence. |

| Conductive Polymers | Sensors, Electrochromic Devices, Antistatic Coatings | Electrical conductivity, redox properties, stability. |

| Covalent Organic Frameworks | Gas Storage, Catalysis, Sensing | Porosity, surface area, thermal and chemical stability. |

Integration into Supramolecular Architectures and Self-Assembled Systems

The planar, aromatic nature of the thiophene ring and the hydrogen-bonding capability of the aniline group make this compound an ideal candidate for the construction of ordered supramolecular structures.

Future Research Avenues:

Self-Assembly Studies: Investigation into the self-assembly of this compound and its derivatives in solution and on surfaces could reveal the formation of interesting nanostructures, such as nanowires or nanoparticles. nih.govuh.edu

Crystal Engineering: The predictable non-covalent interactions, such as π-π stacking of the thiophene rings and hydrogen bonding from the aniline moiety, can be exploited in crystal engineering to design materials with specific solid-state properties. aip.orgnih.gov

Host-Guest Chemistry: Derivatives of this compound could be designed to act as hosts for specific guest molecules, leading to applications in sensing and separation technologies.

Synergistic Experimental and Computational Approaches for Property Prediction and Design

The integration of computational chemistry with experimental work is a powerful tool for accelerating the discovery and development of new materials. nih.govnih.gov For this compound, this synergistic approach can provide deep insights into its properties and guide the design of new derivatives with tailored functionalities.

Combined Methodologies:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the electronic structure, molecular orbitals (HOMO/LUMO), and optical properties of this compound and its derivatives. mdpi.comresearchgate.netrsc.org This can help in understanding its reactivity and potential for electronic applications.

Molecular Modeling: Computational modeling can be employed to simulate the self-assembly behavior of these molecules and predict the structures of the resulting supramolecular architectures.

Structure-Property Relationships: By combining experimental data with computational results, robust structure-property relationships can be established. This knowledge will be invaluable for the rational design of new molecules based on the this compound scaffold with optimized properties for specific applications.

| Computational Method | Information Gained | Experimental Correlation |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, simulated spectra. | UV-Vis spectroscopy, cyclic voltammetry, photoelectron spectroscopy. |

| Molecular Dynamics (MD) | Self-assembly behavior, conformational analysis, intermolecular interactions. | Atomic force microscopy (AFM), scanning tunneling microscopy (STM), X-ray diffraction. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties. | Experimental screening of a library of derivatives. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Methylthiophen-3-yl)aniline?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Suzuki-Miyaura coupling between 5-methylthiophene-3-boronic acid and substituted nitroarenes, followed by reduction of the nitro group to an amine using hydrogen gas with a palladium catalyst .

- Oxidation/Reduction : The methylthiophene moiety can be introduced via electrophilic substitution, with subsequent reduction steps to stabilize the aniline group. Common reagents include NaBH₄ for selective reductions and KMnO₄ for oxidizing intermediates .

- Key Characterization : Confirm structure via -NMR (aromatic protons at δ 6.8–7.2 ppm), -NMR, and mass spectrometry (expected molecular ion at m/z 189.28) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Vibrational Spectroscopy (FT-IR) : Identify C-N stretching (~1280 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).

- UV-Vis : Assess π→π* transitions in the thiophene-aniline system (λ~270–300 nm) .

- X-ray Diffraction : For crystallinity analysis, use SHELXTL or similar software to resolve bond lengths and angles, particularly the C-S bond (~1.70 Å) in the thiophene ring .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize targets based on structural analogs like 2-methyl-5-(thiophen-3-yl)aniline, which show COX-2 inhibition .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For example, the electron-rich thiophene ring may facilitate electrophilic substitutions at the para position of the aniline group .

- Validation : Cross-reference computational results with in vitro assays (e.g., microbial growth inhibition or cytotoxicity screens) .

Q. What experimental strategies resolve contradictions in reported biological data for thiophene-aniline derivatives?

- Methodological Answer :

- Dose-Response Curves : Systematically test concentrations (1–100 µM) to identify IC₅₀ values. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Structure-Activity Relationship (SAR) : Compare substituent effects. For instance, replacing the methyl group in this compound with a trifluoromethyl group (as in 3-(Trifluoromethyl)aniline) alters lipophilicity and target binding .

- Data Table :

| Compound | IC₅₀ (µM) for E. coli | Key Substituent | Reference |

|---|---|---|---|

| This compound | 45.2 ± 3.1 | -CH₃ | |

| 3-(Trifluoromethyl)aniline | 28.7 ± 2.4 | -CF₃ |

Q. How can hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodological Answer :